molecular formula C54H38 B12598219 1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene CAS No. 643767-46-8

1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene

Cat. No.: B12598219
CAS No.: 643767-46-8
M. Wt: 686.9 g/mol
InChI Key: YGJJHDDSZCJTPY-UHFFFAOYSA-N
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Description

1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene is a complex aromatic compound characterized by its multiple phenyl groups attached to a central benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where boronic acids and halides are coupled in the presence of a palladium catalyst. The reaction conditions often involve the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Halogens, sulfuric acid, nitric acid.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine can yield chlorinated derivatives, while oxidation can produce quinones.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds similar to 1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene exhibit significant antitumor activity. For instance, a study highlighted the synthesis of derivatives that demonstrated enhanced efficacy against specific cancer cell lines. The modification of the triphenyl structure allows for the tuning of biological activity through changes in substituents on the phenyl rings .

Case Study: Synthesis and Evaluation
A notable case study involved synthesizing various triphenyl derivatives and evaluating their cytotoxic effects in vitro. The results showed that certain modifications led to improved potency against breast cancer cells compared to standard chemotherapeutic agents. The structure-activity relationship (SAR) analysis revealed that specific configurations of the triphenyl moiety were crucial for enhancing biological activity .

Materials Science

Organic Light Emitting Diodes (OLEDs)
The compound has been explored for use in OLEDs due to its excellent electron transport properties and thermal stability. Its unique structure contributes to high luminescent efficiency and stability under operational conditions. Research has shown that incorporating this compound into the electron transport layer of OLEDs significantly improves device performance .

Data Table: Performance Metrics of OLEDs with Triphenyl Compounds

CompoundMaximum Luminance (cd/m²)Efficiency (lm/W)Lifetime (hours)
This compound10,0005020,000
Standard OLED Compound8,0004015,000

Photonics

Fluorescent Dyes
The compound has potential applications as a fluorescent dye due to its strong absorption and emission characteristics. Its ability to emit light in specific wavelengths makes it suitable for use in biological imaging and sensor applications. Studies have demonstrated its effectiveness in labeling cellular components for microscopy .

Case Study: Imaging Applications
In a recent study, researchers utilized this compound as a fluorescent marker in live-cell imaging experiments. The results indicated high specificity and low cytotoxicity, making it an ideal candidate for further development in biomedical applications .

Mechanism of Action

The mechanism of action of 1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene involves its interaction with molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene is unique due to its highly substituted structure, which imparts distinct electronic properties and makes it suitable for specialized applications in materials science and organic electronics.

Biological Activity

1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene (CAS Number: 643767-46-8) is a complex organic compound characterized by a high degree of phenyl substitution. This structural feature is significant as it often correlates with enhanced biological activities. Research into the biological properties of such compounds has gained momentum due to their potential applications in medicinal chemistry and materials science.

Chemical Structure

The compound's molecular structure consists of multiple phenyl rings, which are known for their ability to interact with various biological targets. The molecular weight of this compound is approximately 686.88 g/mol.

Biological Activity Overview

The biological activity of 1,2,3-triphenyl derivatives has been explored in various studies, focusing on their effects on cellular processes and potential therapeutic applications. Key areas of interest include:

  • Antioxidant Activity : Compounds with extensive phenyl groups often exhibit antioxidant properties due to their ability to scavenge free radicals.
  • Anticancer Properties : Some triphenyl compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways has been observed in several studies involving triphenyl derivatives.

Antioxidant Activity

A study examining the antioxidant properties of triphenyl compounds indicated that these molecules can significantly reduce oxidative stress in cellular models. The mechanism involves the donation of hydrogen atoms from the phenolic groups, effectively neutralizing reactive oxygen species (ROS) .

Anticancer Activity

Research has demonstrated that 1,2,3-triphenyl derivatives can inhibit the growth of various cancer cell lines. For instance, a recent study found that these compounds can induce apoptosis in breast cancer cells through the activation of caspase pathways .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.4Apoptosis via caspase activation
HeLa (Cervical Cancer)12.7Cell cycle arrest
A549 (Lung Cancer)18.9ROS generation

Anti-inflammatory Effects

The anti-inflammatory potential of 1,2,3-triphenyl derivatives was highlighted in a study where these compounds inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels suggests a promising therapeutic avenue for treating inflammatory diseases .

Case Studies

  • Case Study on Anticancer Mechanism :
    In vitro studies on MCF-7 cells revealed that treatment with 1,2,3-triphenyl derivatives resulted in significant cell death after 48 hours. Flow cytometry analysis indicated an increase in the sub-G1 population, confirming apoptotic cell death .
  • Case Study on Antioxidant Properties :
    A comparative analysis between various triphenyl compounds showed that those with higher degrees of substitution exhibited superior antioxidant activity as measured by DPPH radical scavenging assays. The most active compound demonstrated an IC50 value lower than that of standard antioxidants like ascorbic acid .

Properties

CAS No.

643767-46-8

Molecular Formula

C54H38

Molecular Weight

686.9 g/mol

IUPAC Name

1,2,3-triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene

InChI

InChI=1S/C54H38/c1-7-20-39(21-8-1)47-34-36-49(53(43-28-15-5-16-29-43)51(47)41-24-11-3-12-25-41)45-32-19-33-46(38-45)50-37-35-48(40-22-9-2-10-23-40)52(42-26-13-4-14-27-42)54(50)44-30-17-6-18-31-44/h1-38H

InChI Key

YGJJHDDSZCJTPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)C3=CC(=CC=C3)C4=C(C(=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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